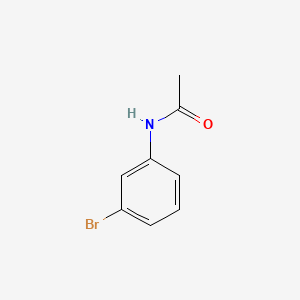

N-(3-bromophenyl)acetamide

Description

Nomenclature and Chemical Classification of N-(3-Bromophenyl)acetamide

IUPAC and Common Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is this compound. nih.gov It is also widely known by its common synonyms, which include 3-Bromoacetanilide and 3'-Bromoacetanilide. evitachem.comnist.gov These names are frequently used interchangeably in chemical literature.

Chemical Class: Aromatic Amides

This compound belongs to the chemical class of aromatic amides. evitachem.com This classification is based on its structure, which contains an amide functional group directly attached to an aromatic (phenyl) ring. numberanalytics.com Aromatic amides are a significant class of organic compounds known for their relative stability and participation in various chemical reactions. numberanalytics.com

Significance of the Bromine Substituent and Amide Moiety in N-(3-Bromophenyl)acetamideevitachem.com

The presence of both a bromine atom and an amide group on the phenyl ring significantly influences the compound's characteristics. evitachem.com

Role in Intermolecular Interactions, e.g., Hydrogen Bonding

The amide moiety plays a crucial role in the intermolecular interactions of this compound. acs.orgrsc.org The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. numberanalytics.com This capacity for hydrogen bonding is a key factor in the formation of supramolecular structures in the solid state. nih.gov In the crystal structure of this compound, molecules are linked through N-H···O hydrogen bonds, forming chains with a twisted topology. nih.gov These hydrogen bonds are fundamental to the packing of the molecules in the crystal lattice. rsc.org

Historical Context and Evolution of Research on this compound and Related Compounds

Research on acetanilides and their derivatives has a long history, driven by their importance in dye synthesis and later, in medicinal chemistry. The study of halogenated acetanilides like this compound has been part of a broader effort to understand how substituents on an aromatic ring affect the chemical and physical properties of the molecule. nih.gov Early research focused on fundamental synthesis and reactivity. For instance, this compound can be synthesized from acetanilide (B955) via electrophilic bromination. evitachem.com

More recent research has utilized modern analytical techniques to gain deeper insights. For example, detailed crystallographic studies have elucidated the precise three-dimensional arrangement of atoms in this compound and the nature of its intermolecular hydrogen bonding. nih.gov Spectroscopic investigations, including 1H and 13C NMR, have provided detailed information about the electronic environment of the atoms within the molecule. rsc.org The continued study of this compound and related compounds contributes to a deeper understanding of fundamental concepts in organic chemistry, such as reaction mechanisms, substituent effects, and non-covalent interactions. nsf.govrsc.org

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol evitachem.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 621-38-5 nist.gov |

| Melting Point | 83.0 °C epa.gov |

| Boiling Point | 322 °C epa.gov |

| Water Solubility | 1.86e-3 g/L epa.gov |

| LogP | 2.31 epa.gov |

Crystallographic Data of this compound nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 4.7836 (6) |

| b (Å) | 18.765 (1) |

| c (Å) | 19.379 (2) |

| V (ų) | 1739.5 (3) |

| Z | 8 |

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHOHJTVFUJJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211149 | |

| Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-38-5 | |

| Record name | N-(3-Bromophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 3'-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Bromoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 3 Bromophenyl Acetamide

Electrophilic Bromination of Acetanilide (B955) to N-(3-Bromophenyl)acetamide

The synthesis of this compound can be approached through the electrophilic substitution of acetanilide with bromine. evitachem.com However, the directing effects of the substituent group on the aromatic ring play a crucial role in the outcome of this reaction.

Mechanistic Considerations of Regioselectivity

The acetamido group (-NHCOCH₃) on the acetanilide ring is an activating group, which directs incoming electrophiles to the ortho and para positions. This is due to the electron-donating resonance effect of the nitrogen lone pair, which increases the electron density at these positions, making them more susceptible to electrophilic attack. wvu.edu Consequently, the direct electrophilic bromination of acetanilide typically yields a mixture of N-(2-bromophenyl)acetamide and N-(4-bromophenyl)acetamide, with the para isomer being the major product due to reduced steric hindrance.

Achieving meta-bromination to form this compound through this direct route is challenging and not the standard outcome. chemistrysteps.com Standard electrophilic aromatic substitution mechanisms favor ortho and para products for activated rings. wvu.edu To synthesize the meta isomer, one would typically need to start with a benzene (B151609) ring already substituted with a meta-directing group. libretexts.org However, recent advances in catalysis have explored methods for meta-C–H halogenation of activated rings like aniline (B41778) derivatives using specialized palladium catalysts, which can override the natural directing effects, though this is a highly specific and advanced technique not typical for general synthesis. rsc.orgrsc.org

Optimization of Reaction Conditions (e.g., Solvent, Temperature, Catalysts)

For electrophilic bromination reactions, the choice of solvent, temperature, and catalyst is critical for controlling the reaction. densem.edu Solvents like glacial acetic acid or chlorobenzene (B131634) are often used. Temperature control is essential; lower temperatures can help manage the exothermic nature of the reaction and potentially improve selectivity by minimizing the formation of byproducts. echemi.com

While Lewis acid catalysts like iron(III) bromide (FeBr₃) are commonly used to activate the bromine molecule for substitution on less activated rings, their role in the bromination of the highly activated acetanilide ring is more nuanced. lumenlearning.comlibretexts.org Forcing a meta-selective bromination on acetanilide would require non-traditional catalytic systems. For instance, palladium-catalyzed C-H activation has been shown to direct bromination to the meta position of certain aniline derivatives under specific conditions, involving a specialized ligand and additives. rsc.org

Table 1: Factors Influencing Electrophilic Bromination of Acetanilide

| Parameter | Effect on Reaction | Example Conditions |

|---|---|---|

| Temperature | Increased temperature raises the reaction rate but may lead to the formation of byproducts. densem.edu | Reactions are often cooled (e.g., below 5°C) to control exothermicity and improve selectivity. |

| Solvent | The solvent helps to maintain homogeneity and control the reaction's exothermicity. | Glacial acetic acid is a common solvent for the bromination of acetanilide. chegg.com |

| Catalyst | A catalyst can lower the activation energy, but for meta-selectivity on an activated ring, a specialized directing catalyst is needed. rsc.orgdensem.edu | Palladium(II) acetate (B1210297) with a specific amino acid-based ligand has been used for meta-bromination of aniline derivatives. rsc.org |

Yield Optimization and Purity Control in Large-Scale Synthesis

On an industrial scale, optimizing yield and ensuring high purity are crucial for economic viability. For the synthesis of this compound, the more direct and reliable method of acylating 3-bromoaniline (B18343) is generally preferred for large-scale production to avoid the regioselectivity issues of brominating acetanilide.

In any synthesis, purity control is paramount. After the reaction, the crude product is often purified by recrystallization. This process involves dissolving the product in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and depends on the solubility characteristics of the product and impurities. The purity of the final product is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Alternative Synthetic Pathways to this compound

Due to the regioselectivity challenges of directly brominating acetanilide to the meta position, alternative and more direct synthetic routes are commonly employed.

Acylation Reactions of Bromoanilines

The most common and efficient method for preparing this compound is the acylation of 3-bromoaniline. rsc.orgscielo.org.mx This reaction directly places the acetyl group onto the nitrogen of the pre-brominated aromatic ring, ensuring the desired isomer is formed. This can be achieved using acylating agents like acetyl chloride or acetic anhydride (B1165640). google.comgoogle.comscielo.org.mx

When using acetyl chloride, a base such as triethylamine (B128534) or pyridine (B92270) is typically added to neutralize the hydrochloric acid byproduct. google.comrasayanjournal.co.in The reaction is often carried out in a solvent like dichloromethane. google.com Alternatively, using acetic anhydride can be simpler as it doesn't necessarily require a separate base, producing acetic acid as a byproduct. google.com Studies have shown that this acylation can be performed efficiently under various conditions, including using simultaneous infrared and ultrasound irradiation to accelerate the reaction. scielo.org.mxscielo.org.mx

Table 2: Comparison of Acylating Agents for 3-Bromoaniline

| Acylating Agent | Typical Base/Solvent | Key Features | Reported Yield |

|---|---|---|---|

| Acetyl Chloride | Triethylamine / Dichloromethane | Highly reactive; reaction proceeds readily at room temperature or below. google.comrasayanjournal.co.in | High yields, often over 90%. google.com |

| Acetic Anhydride | Acetic Acid or no solvent | Less reactive than acetyl chloride but effective; can be heated or irradiated to speed up the reaction. google.comscielo.org.mx | Excellent yields, up to 98% reported under ultrasound/infrared conditions. scielo.org.mx |

Preparation via N-Bromination of Acetamide (B32628) (General Class)

The N-bromination of acetamide is a process that produces N-bromoacetamide. orgsyn.org This compound is a useful reagent in organic synthesis, often acting as a source of electrophilic bromine for brominating other substrates or in reactions like the Hofmann rearrangement. orgsyn.orgsci-hub.se

It is crucial to understand that this is a general class of reaction for creating a brominating agent and not a direct synthetic pathway to this compound. The process involves reacting acetamide with bromine in the presence of a base like potassium hydroxide (B78521). orgsyn.org The resulting N-bromoacetamide could then, in theory, be used to brominate an aromatic substrate, but it does not rearrange to form the title compound.

Synthetic Strategies for Derivatization of this compound

The structure of this compound offers two primary sites for chemical modification: the amide group and the bromine atom on the phenyl ring. These sites allow for a range of derivatization strategies to produce novel compounds.

Modification of the Amide Group: Acylation and Reduction Reactions

The amide group in this compound, while generally stable, can undergo specific transformations. The primary reactions involving this functional group are hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis to yield 3-bromoaniline and acetic acid. evitachem.com This reaction effectively reverses the formation of the amide and can be a preliminary step for further functionalization of the resulting aniline.

Reduction: The amide group can be reduced to form the corresponding secondary amine, N-(3-bromophenyl)ethanamine. smolecule.com This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com This reaction opens pathways to a different class of compounds with altered chemical properties.

Substitution Reactions at the Bromine Atom for Novel this compound Analogs

The bromine atom attached to the aromatic ring is a key functional group that allows for the introduction of various substituents through substitution reactions. The carbon-bromine bond can be targeted to create new carbon-carbon or carbon-heteroatom bonds, leading to a wide range of novel analogs.

Under basic conditions, the bromine atom can be substituted by nucleophiles such as hydroxyl or amino groups. smolecule.com This allows for the synthesis of compounds like N-(3-hydroxyphenyl)acetamide or N-(3-aminophenyl)-2-(4-methylphenyl)acetamide from related starting materials. smolecule.com More advanced strategies involve converting the bromo-substituent into a more reactive intermediate, such as an organolithium species, which can then be reacted with various electrophiles. researchgate.net This two-step process significantly broadens the scope of possible derivatives.

Coupling Reactions for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex molecular structures from aryl halides like this compound. The bromine atom serves as an effective handle for these transformations, enabling the formation of new C-C bonds and the construction of elaborate molecular frameworks.

While not this compound itself, the closely related N-(2,5-dibromophenyl)acetamide serves as an excellent model for demonstrating the utility of Suzuki coupling reactions in this class of compounds. Research has shown that N-(2,5-dibromophenyl)acetamide can be successfully coupled with a variety of arylboronic acids using a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) (K₃PO₄). researchgate.netmdpi.comresearchgate.net These reactions are typically performed in a solvent system like a 1,4-dioxane (B91453) and water mixture under reflux conditions. mdpi.comresearchgate.net

This methodology facilitates the synthesis of tri-aryl acetamide derivatives, with the reaction tolerating a range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. researchgate.netmdpi.com The yields of these reactions can vary from moderate to good. researchgate.netmdpi.com In some cases, a mixture of mono- and di-arylated products may be obtained. mdpi.com

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | N-(2,5-diphenylphenyl)acetamide | 73 |

| 4-Methoxyphenylboronic acid | N-(2,5-bis(4-methoxyphenyl)phenyl)acetamide | 65 |

| 4-(Trifluoromethyl)phenylboronic acid | N-(2,5-bis(4-(trifluoromethyl)phenyl)phenyl)acetamide | 43 |

| 3,5-Difluorophenylboronic acid | N-(2-(3,5-difluorophenyl)-5-bromophenyl)acetamide | 37 |

| 3,5-Dimethylphenylboronic acid | N-(2-bromo-5-(3,5-dimethylphenyl)phenyl)acetamide | 40 |

Green Chemistry Approaches in this compound Synthesis

The synthesis of acetanilides, including this compound, has traditionally involved methods with environmental drawbacks. Conventional acetylation often uses acetic anhydride, which is hazardous and not atom-economical as it generates an unused molecule of acetic acid, and may employ toxic solvents like pyridine or dichloromethane. imist.ma In response, several green chemistry approaches have been developed to create a more sustainable synthesis process. imist.maijsrst.com

One significant green approach is the use of alternative catalysts and reaction conditions that avoid harsh reagents and solvents. ijtsrd.com For instance, a system of magnesium sulfate (B86663) and glacial acetic acid has been reported as an eco-friendly and inexpensive catalyst for the synthesis of acetanilide from aniline. ijtsrd.comaip.org This method avoids the use of toxic acetic anhydride and proceeds via a Lewis acid-catalyzed nucleophilic acyl substitution, enhancing the electrophilicity of the carbonyl group in acetic acid. ijtsrd.com Acetylation with acetic acid is inherently greener and has a 100% atom economy. ijtsrd.com

Other green methods include:

Solvent-free reactions: An expeditious and green synthesis of acetanilides has been described through the instantaneous reaction of anilines with acetic anhydride in the absence of any solvent or catalyst. researchgate.net

Alternative catalysts: The use of zinc dust in acetic acid provides a greener route that avoids acetic anhydride and hazardous solvents. imist.maijsrst.com

Nanocatalysis: A magnetically recyclable silica-coated ferrite (B1171679) magnetite-K10 montmorillonite (B579905) nanocatalyst has been used for N-acylation under solvent-free conditions, achieving a 90% yield for this compound. rsc.org This heterogeneous catalysis approach simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. rsc.org

These methods represent a significant move towards safer, more efficient, and environmentally responsible chemical synthesis. aip.org

| Parameter | Conventional Method imist.ma | Green Chemistry Approaches |

|---|---|---|

| Reagents | Aniline, Acetic Anhydride, Pyridine | Aniline, Acetic Acid imist.maijtsrd.com |

| Solvent | Dichloromethane (CH₂Cl₂) imist.ma | Solvent-free researchgate.net or aqueous media imist.ma |

| Catalyst | Pyridine (also acts as base) imist.ma | Zinc dust imist.ma, Magnesium sulfate ijtsrd.com, Nanocatalysts rsc.org |

| Byproducts | Acetic acid (from anhydride), Pyridinium (B92312) salts | Water (when using acetic acid), minimized waste imist.ma |

| Atom Economy | Low (one molecule of acetic acid from anhydride is wasted) imist.ma | High (approaching 100% with acetic acid) ijtsrd.com |

| Environmental Impact | Use of toxic and hazardous solvents and reagents imist.ma | Benign, eco-friendly, reduced hazards ijtsrd.comaip.org |

Chemical Reactivity and Mechanistic Investigations of N 3 Bromophenyl Acetamide

Reaction Mechanisms of the Bromine Atom in N-(3-Bromophenyl)acetamide

The carbon-bromine bond on the aromatic ring is a primary site for reactions that aim to build more complex molecular architectures. The bromine atom can be replaced via nucleophilic substitution or serve as a reactive handle in metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgncrdsip.comoup.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. oup.com In this compound, the acetamido group (-NHCOCH₃) is located meta to the bromine atom. While the carbonyl portion of the amide is electron-withdrawing, the nitrogen atom can donate electron density to the ring via resonance. Crucially, due to its meta position, the acetamido group cannot directly delocalize the negative charge of the intermediate formed during a standard SNAr reaction. ncrdsip.com Consequently, the SNAr pathway for this compound is not strongly favored and generally requires harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles. smolecule.com

An alternative mechanism for nucleophilic substitution on unactivated aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. ncrdsip.com This mechanism is favored under conditions of very strong bases (e.g., sodium amide, NaNH₂) and high temperatures. The base abstracts a proton from the carbon adjacent to the one bearing the bromine, followed by the elimination of the bromide ion to form the benzyne. The nucleophile then attacks either of the two carbons of the triple bond, with subsequent protonation yielding the final product. This can result in a mixture of isomers.

The bromine atom in this compound makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. wikipedia.org this compound can be coupled with various aryl or vinyl boronic acids to synthesize substituted biaryl compounds or styrenes. rsc.orgresearchgate.netorgsyn.org This method is noted for its tolerance of a wide variety of functional groups. wikipedia.org

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. researchgate.netorganic-chemistry.org It involves the palladium-catalyzed coupling of an aryl halide with an amine. organic-chemistry.orgresearchgate.net this compound can serve as the aryl halide component, reacting with primary or secondary amines to produce N,N'-disubstituted-1,3-diaminobenzenes (after potential hydrolysis of the acetyl group) or more complex triarylamines. The reaction requires a palladium source, a phosphine (B1218219) ligand, and a base. researchgate.net

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org This reaction is used to synthesize substituted alkenes, such as styrenes, from this compound. rsc.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. organic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions involving aryl bromides.

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XantPhos, DavePhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |

Reactivity of the Amide Functional Group in this compound

The amide group is a robust functional group, but it can undergo specific reactions, most notably hydrolysis and transformations that lead to the formation of new amide structures.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. evitachem.com

Acid-Catalyzed Hydrolysis: When heated with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, the amide undergoes hydrolysis. The reaction involves the initial protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are 3-bromoaniline (B18343) and acetic acid. evitachem.com

Base-Promoted Hydrolysis: Heating the amide with a strong aqueous base, like sodium hydroxide (B78521), also results in the cleavage of the amide bond. libretexts.org The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process, often irreversible due to the deprotonation of the carboxylic acid intermediate, yields 3-bromoaniline and a salt of acetic acid (e.g., sodium acetate). evitachem.comlibretexts.org

The stability of this compound is pH-dependent. While generally stable under neutral conditions, it will degrade under strongly acidic or basic conditions, especially at elevated temperatures. vulcanchem.comaksci.com

| Condition | Reagents | Products |

|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl), Heat | 3-Bromoaniline & Acetic Acid |

| Basic | H₂O, OH⁻ (e.g., NaOH), Heat | 3-Bromoaniline & Acetate (B1210297) Salt |

While this compound is itself an amide, it serves as a key precursor for the synthesis of other, often more complex, amide-containing molecules.

One of the most straightforward methods involves a two-step sequence. First, the hydrolysis of this compound, as described above, yields 3-bromoaniline. evitachem.com This primary amine can then be acylated using a different acylating agent (e.g., a different acyl chloride or anhydride) to form a new, distinct amide. This strategy allows for the modification of the acyl group attached to the 3-bromophenylamino moiety.

A more direct, though less common, approach is transamidation. This involves the direct exchange of the amide's acyl or amine part with another amine or carboxylic acid, respectively. These reactions typically require catalysts and harsh conditions and are not as widely used as the hydrolysis-acylation sequence.

Furthermore, the N-H bond of the amide itself can, under specific conditions, act as a nucleophile. In some palladium-catalyzed reactions, such as variants of the Buchwald-Hartwig amination, amides can be coupled with aryl halides to form N,N-diaryl- or N-alkyl-N-aryl-amides. semanticscholar.org This allows for the direct formation of a new bond at the amide nitrogen, converting the secondary amide of this compound into a tertiary amide.

Studies of this compound in Complex Reaction Environments

The defined reactivity of both the C-Br bond and the amide group makes this compound a versatile building block in multi-step organic synthesis. Its utility is demonstrated in the construction of complex molecular frameworks targeted for various applications.

For example, this compound has been used as a key intermediate in the synthesis of novel indazole derivatives. rsc.org In a reported synthetic route, the amide first undergoes a coupling reaction to form N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide. Subsequently, the bromine atom is utilized as a handle for a Suzuki-Miyaura cross-coupling reaction with various boronic acids, leading to a library of substituted indazoles. rsc.org

The compound also serves as a precursor for creating functionalized polymers and materials. For instance, the bromine atom can be converted into a vinyl group via a Suzuki coupling with a vinylboron source, producing N-(2-vinylphenyl)acetamide. orgsyn.org This styrene (B11656) derivative can then be used as a monomer in polymerization reactions or as an intermediate for synthesizing indole (B1671886) ring systems. orgsyn.org

In the field of medicinal chemistry, the 3-bromoacetanilide scaffold is incorporated into larger molecules to explore their biological activity. The synthesis of novel sulfonamide derivatives as potential dihydrofolate reductase inhibitors has involved using precursors derived from related bromoanilines. d-nb.info The reactivity of the bromine allows for its replacement or modification through coupling reactions to build molecular diversity in the search for new therapeutic agents. evitachem.comnih.gov These examples underscore the role of this compound as a foundational reagent whose specific reaction sites can be selectively addressed to build molecular complexity.

Reactions in the Presence of Cyclodextrins (as a model compound)

This compound serves as an important model substrate in studying the influence of supramolecular systems on chemical reactions. Its reactivity, particularly in the presence of cyclodextrins, provides insight into how a constrained environment can alter reaction pathways and selectivity. Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows them to encapsulate guest molecules, such as this compound, creating a microreactor environment that can significantly modify the guest's reactivity.

Research on related compounds, such as acetanilide (B955) and 4-bromoacetanilide, demonstrates the profound effects of cyclodextrin (B1172386) encapsulation. researchgate.netevitachem.com For instance, in electrophilic aromatic bromination reactions, the inclusion of acetanilide within a cyclodextrin cavity sterically hinders the ortho positions of the aromatic ring. This forces the attacking electrophile to react preferentially at the less-hindered para position. researchgate.net Studies on the bromination of acetanilide with pyridinium (B92312) dichlorobromate in the presence of α-cyclodextrin showed a dramatic increase in the yield of the para-bromo product, from 55% without the cyclodextrin to 98% with it. researchgate.net The by-products were concurrently reduced from 45% to just 2%. researchgate.net

This principle of regioselective control is directly applicable to this compound. The acetamido group is an activating, ortho, para-directing group, while the bromine atom is a deactivating, but also ortho, para-directing group. Aromatic substitution on the this compound ring would typically yield a mixture of products. However, when encapsulated within a cyclodextrin cavity, the accessibility of different positions on the phenyl ring to an external reagent is altered. Depending on the geometry of the inclusion complex, the cyclodextrin can block one or more potential reaction sites, thereby enhancing the selectivity for substitution at the exposed positions.

The formation of an inclusion complex is a dynamic equilibrium process, and the extent of the reactivity modulation depends on the binding affinity between this compound and the specific cyclodextrin used (e.g., α-, β-, or γ-cyclodextrin), as their cavity sizes differ. The table below illustrates the conceptual effect of cyclodextrin on the regioselectivity of a hypothetical electrophilic substitution reaction.

| Reactant | Condition | Major Product(s) | Minor Product(s) | Regioselectivity |

| This compound | No Cyclodextrin | Mixture of isomers (e.g., 2,5- and 4,3-disubstituted) | Other isomers | Low |

| This compound | With β-Cyclodextrin | Single isomer (e.g., 4,3-disubstituted) | Other isomers | High |

This table presents a conceptual model of how cyclodextrin can enhance regioselectivity. Actual product distribution depends on the specific reaction and conditions.

This "molecular reactor" effect makes cyclodextrins a valuable tool in green chemistry, as they can increase the yield of desired products and reduce the formation of by-products, often in aqueous solutions at ambient temperatures. researchgate.net

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful lens for investigating the reaction mechanisms of this compound at a molecular level. nih.gov These theoretical studies can elucidate reaction pathways, identify transition states, and explain the electronic factors governing reactivity, complementing experimental findings.

While specific DFT studies focusing solely on this compound are not extensively documented in isolation, research on closely related acetamide (B32628) derivatives provides a clear framework for the types of mechanistic insights that can be gained. nih.govresearchgate.netresearchgate.net Computational methods are frequently used to explore properties relevant to a molecule's reactivity and potential applications. nih.govnih.gov

Key areas of investigation in computational studies of acetamides include:

Frontier Molecular Orbital (FMO) Analysis : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO would likely be localized on the phenyl ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO would be centered on the aromatic ring and the carbonyl group, marking the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the carbonyl oxygen and the π-system of the ring, while positive potential would be found near the amide hydrogen. This helps predict sites for non-covalent interactions, such as hydrogen bonding, which is crucial in biological contexts and for understanding crystal packing.

Reaction Pathway Modeling : DFT calculations can model the entire energy profile of a reaction. This involves optimizing the geometries of reactants, intermediates, transition states, and products. For instance, in a hydrolysis reaction, computational models can determine the activation energies for acid-catalyzed versus base-catalyzed pathways, revealing which mechanism is more favorable. Studies on related amides have successfully modeled reaction energetics, transition states, and the influence of catalysts.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed information about charge distribution and the nature of bonding and intermolecular interactions. nih.govresearchgate.net In studies of bromophenyl acetamide derivatives, NBO analysis has been used to quantify the interactions between the molecule and other entities, such as amino acid residues in an enzyme's active site, revealing the specific donor-acceptor interactions that stabilize the complex. nih.govresearchgate.net

The following table summarizes the application of various computational methods to the study of acetamide derivatives, which are directly applicable to this compound.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, reaction energetics, electronic properties. nih.gov | Predicts the most stable conformation and calculates activation barriers for reactions like hydrolysis or substitution. |

| FMO Analysis (HOMO/LUMO) | Identification of nucleophilic/electrophilic sites, chemical stability. researchgate.net | Predicts regioselectivity in electrophilic aromatic substitution and susceptibility to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and sites for intermolecular interactions. | Identifies regions for hydrogen bonding and electrophilic/nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Detailed analysis of charge delocalization and donor-acceptor interactions. nih.gov | Explains the nature of bonding and intermolecular forces, such as in a cyclodextrin-guest complex. |

These computational tools provide a detailed mechanistic understanding that is often difficult to obtain through experimental means alone, making them indispensable in the modern study of chemical reactivity.

Advanced Spectroscopic and Crystallographic Characterization of N 3 Bromophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(3-Bromophenyl)acetamidersc.orgznaturforsch.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of N-(3-bromophenyl)acetamide provides precise information about the number, environment, and connectivity of protons in the molecule. In a typical analysis using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, distinct signals for the amide proton, the aromatic protons, and the methyl protons are observed. rsc.org

The amide proton (N-H) typically appears as a broad singlet far downfield, a characteristic feature resulting from its acidic nature and hydrogen bonding capabilities. The aromatic region of the spectrum displays a complex pattern of signals corresponding to the four protons on the phenyl ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the bromo and acetamido substituents. The methyl protons of the acetyl group appear as a sharp singlet upfield, as they are shielded and have no adjacent protons to couple with.

A detailed assignment of the proton signals is presented in the table below.

Interactive Data Table: ¹H NMR Spectral Data for this compound in DMSO-d6 rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.09 | s | - | 1H | N-H |

| 7.93 | s | - | 1H | H-2 |

| 7.44 | d | 7.8 | 1H | H-6 |

| 7.26 – 7.18 | m | - | 2H | H-4, H-5 |

| 2.03 | s | - | 3H | CH₃ |

s = singlet, d = doublet, m = multiplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is characteristically deshielded and appears at the downfield end of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon atom bonded to the electronegative bromine atom (C-Br) is directly observed, while the carbon attached to the nitrogen atom (C-N) is also clearly identifiable. The upfield region of the spectrum contains the signal for the methyl carbon.

The table below summarizes the assigned chemical shifts for the carbon atoms.

Interactive Data Table: ¹³C NMR Spectral Data for this compound in DMSO-d6 rsc.org

| Chemical Shift (δ, ppm) | Assignment |

| 168.7 | C=O |

| 140.9 | C-1 |

| 130.7 | C-5 |

| 125.6 | C-4 |

| 121.6 | C-2 |

| 121.2 | C-3 |

| 117.7 | C-6 |

| 24.1 | CH₃ |

While 1D NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously confirming the complex structures by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, it would show correlations between adjacent protons on the aromatic ring, confirming their relative positions (e.g., a cross-peak between H-4 and H-5, and between H-5 and H-6). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu An HSQC spectrum would show cross-peaks connecting the signal for H-2 to C-2, H-4 to C-4, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon. This provides definitive C-H bond assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is crucial for piecing together the molecular fragments. Key correlations for this compound would include:

A cross-peak from the amide proton (N-H) to the carbonyl carbon (C=O) and to the aromatic carbons C-2 and C-6.

Correlations from the methyl protons (CH₃) to the carbonyl carbon (C=O).

Correlations from aromatic protons (e.g., H-2 and H-6) to the carbonyl carbon, confirming the attachment of the acetamido group to the phenyl ring.

Together, these 2D-NMR techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the connectivity established by 1D NMR and mass spectrometry. molaid.com

Infrared (IR) and Raman Spectroscopy of N-(3-Bromophenyl)acetamideevitachem.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. americanpharmaceuticalreview.com These methods are particularly useful for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies. slideshare.net

The IR and Raman spectra of this compound are characterized by several key absorption bands that correspond to specific stretching and bending vibrations within the molecule.

N-H Stretch: The stretching vibration of the N-H bond in the secondary amide group typically appears as a sharp, medium-intensity band in the region of 3300-3100 cm⁻¹. mvpsvktcollege.ac.in

C=O Stretch (Amide I band): This is one of the most intense and characteristic bands in the spectrum, appearing strongly in the IR spectrum around 1670 cm⁻¹ due to the stretching of the carbonyl double bond. mvpsvktcollege.ac.in

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the phenyl ring are observed above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching of the carbon-nitrogen bond of the amide group usually appears in the 1400-1200 cm⁻¹ range.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to appear as a band in the fingerprint region, typically between 600 and 500 cm⁻¹. Raman spectroscopy is often particularly sensitive to this non-polar bond. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3100 | Stretching of the amide N-H bond |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching of C-H bonds in the methyl group |

| C=O Stretch (Amide I) | 1680 - 1650 | Stretching of the carbonyl double bond |

| N-H Bend (Amide II) | 1570 - 1515 | Bending of the N-H bond coupled with C-N stretching |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching of carbon-carbon bonds in the phenyl ring |

| C-N Stretch | 1400 - 1200 | Stretching of the amide C-N bond |

| C-Br Stretch | 600 - 500 | Stretching of the carbon-bromine bond |

Mass Spectrometry (MS) of N-(3-Bromophenyl)acetamidersc.orgevitachem.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would display a prominent molecular ion peak (M⁺). nist.gov A key feature of this peak is the isotopic pattern characteristic of a bromine-containing compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, separated by two m/z units, which is a definitive indicator for the presence of a single bromine atom in the molecule. nist.gov

The molecular ion of this compound can undergo characteristic fragmentation upon ionization. Common fragmentation pathways include:

Loss of a ketene (B1206846) molecule (CH₂=C=O): Cleavage of the amide bond can lead to the loss of a neutral ketene molecule, resulting in the formation of a 3-bromoaniline (B18343) radical cation.

Loss of an acetyl radical (•COCH₃): This fragmentation pathway produces the 3-bromophenylaminyl cation.

Formation of the acylium ion: Cleavage of the N-C(aryl) bond can result in the formation of the [CH₃CO]⁺ acylium ion, which is a common fragment for N-acetyl compounds.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound nist.govnist.gov

| m/z Value | Proposed Fragment | Description |

| 213/215 | [C₈H₈BrNO]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 171/173 | [C₆H₆BrN]⁺ | Loss of ketene (CH₂=C=O) |

| 170/172 | [C₆H₅BrN]⁺ | Loss of acetyl radical (•COCH₃) |

| 156/158 | [C₆H₅Br]⁺ | Bromobenzene cation |

| 92 | [C₆H₆N]⁺ | Loss of Br radical from the aniline (B41778) fragment |

| 43 | [C₂H₃O]⁺ | Acylium ion ([CH₃CO]⁺) |

Fragmentation Pathways

The study of gas-phase ion chemistry through mass spectrometry offers a window into the intrinsic stability and fragmentation patterns of a molecule. For this compound, electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways. The molecular ion peak for this compound (C₈H₈BrNO) is observed, though its intensity can be low in some cases. nist.govlibretexts.org

A key fragmentation event involves the cleavage of the amide bond. One of the prominent fragment ions observed in the mass spectrum of this compound is at a mass-to-charge ratio (m/z) corresponding to the C₆H₆NBr⁺ ion. nist.gov This ion likely forms through the loss of the acetyl group (CH₂=C=O, ketene) from the molecular ion. The appearance energy for this C₆H₆NBr⁺ fragment has been determined to be approximately 10.6 ± 0.2 eV. nist.gov

The fragmentation of acetanilides is often influenced by the substituents on the aromatic ring. nist.gov In primary amides, a McLafferty rearrangement can be a dominant fragmentation pathway, which typically results in a prominent base peak. libretexts.org While this compound is a secondary amide, rearrangements and cleavages adjacent to the carbonyl group and the N-C bond are common fragmentation routes for amides and amines. libretexts.org The presence of the bromine atom also introduces a characteristic isotopic pattern for bromine-containing fragments due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography of this compound and its Derivativesiucr.orgiucr.orgnih.gov

X-ray crystallography provides definitive information about the molecular structure, conformation, and the arrangement of molecules in a crystal lattice. Such studies have been conducted on this compound and a variety of its derivatives, revealing how substitutions on the phenyl ring and acetamide (B32628) group influence the solid-state architecture. iucr.orgiucr.orgnih.govnih.gov

Crystal Structure Determination and Conformation Analysisiucr.orgnih.gov

The crystal structure of this compound has been determined using single-crystal X-ray diffraction. nih.gov Crystals suitable for analysis were obtained from an ethanolic solution. nih.gov The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with two independent molecules in the asymmetric unit. nih.gov

Table 1: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.7836 (6) |

| b (Å) | 18.765 (1) |

| c (Å) | 19.379 (2) |

| V (ų) | 1739.5 (3) |

| Z | 8 |

| Temperature (K) | 299 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from a 2009 crystallographic study. nih.gov

Conformational analysis of this compound reveals specific orientations of its functional groups. nih.gov In both independent molecules, the conformation of the N-H bond is anti to the meta-bromo substituent on the aromatic ring. nih.gov This is a similar conformation to that observed in the related compound, N-(3-chlorophenyl)acetamide. nih.gov Furthermore, the C=O bond adopts an anti conformation relative to the N-H bond. nih.gov

Intermolecular Interactions and Crystal Packingiucr.orgnih.gov

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the crystal structure of this compound, the dominant interaction is intermolecular N-H···O hydrogen bonding. nih.gov These hydrogen bonds link the two independent molecules (A and B) together, where the amide hydrogen of one molecule (e.g., N1-H1N) bonds to the carbonyl oxygen of the other (e.g., O2), and vice versa. nih.gov This repeated interaction forms supramolecular chains with a distinct twisted topology that propagate through the crystal lattice. nih.gov

Table 2: Hydrogen-Bond Geometry in this compound (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1N···O2ⁱ | 0.86 | 2.05 | 2.887 (5) | 166 |

| N2—H2N···O1 | 0.86 | 2.10 | 2.953 (5) | 169 |

Symmetry code: (i) x, y, z nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-chlorophenyl)acetamide |

| N-(4-bromophenyl)acetamide |

Computational Chemistry and Molecular Modeling of N 3 Bromophenyl Acetamide

Quantum Chemical Calculations for N-(3-Bromophenyl)acetamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these studies elucidate its electronic structure, chemical reactivity, and the nature of its intramolecular interactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), can be used to optimize the molecular geometry of this compound and calculate various electronic parameters. mdpi.comresearchgate.netbhu.ac.in Studies on analogous acetamide (B32628) derivatives have demonstrated the accuracy of DFT in determining structural properties and predicting reactivity. researchgate.netnih.gov The optimization of the molecule's geometry is the first step, ensuring that all subsequent calculations are performed on the most stable conformation, which represents a minimum on the potential energy surface. ekb.eg

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO energy (E

The energy gap (ΔE = E

Table 1: Calculated Quantum Chemical Parameters for Acetamide Derivatives Data based on studies of similar compounds.

| Compound Name | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-phenylacetamide (PAA) | -6.497 | -1.116 | 5.381 |

| N-(4-bromophenyl)acetamide (BPAA) | -6.612 | -1.497 | 5.115 |

| N-(4-hydroxyphenyl)acetamide (HPAA) | -5.986 | -0.952 | 5.034 |

Source: Adapted from studies on acetamide derivatives as corrosion inhibitors. researchgate.net

From these FMO energies, several global reactivity descriptors can be calculated: researchgate.netnih.gov

Ionization Potential (I): I ≈ -E

Electron Affinity (A): A ≈ -E

Chemical Hardness (η): η = (I - A) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." nih.gov

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). This index measures the energy stabilization when the system acquires additional electronic charge. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.combhu.ac.innih.gov The MEP surface is color-coded to represent different potential values. physchemres.org

Red regions indicate the most negative electrostatic potential, rich in electrons, and are characteristic of sites susceptible to electrophilic attack. nih.gov

Blue regions represent the most positive electrostatic potential, which is electron-poor, indicating favorable sites for nucleophilic attack. nih.gov

Green regions correspond to neutral or zero potential. physchemres.org

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. mdpi.com Conversely, the amide hydrogen atom (N-H) would exhibit a positive potential (blue), making it a site for nucleophilic interaction. mdpi.com The phenyl ring would likely show a region of near-zero potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions by transforming the calculated wavefunction into localized orbitals corresponding to chemical bonds and lone pairs (a Lewis structure). nih.govuni-muenchen.de This method is used to analyze charge transfer, hyperconjugation, and delocalization effects within the molecule. nih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. nih.govuni-muenchen.de The stabilization energy, E(2), quantifies the strength of the interaction between a filled (donor) NBO and an empty (acceptor) non-Lewis NBO. nih.gov A higher E(2) value signifies a stronger interaction and greater electron delocalization. nih.gov In molecules like this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent carbonyl group and phenyl ring, which contributes to the stability of the amide linkage.

Molecular Dynamics (MD) Simulations Involving this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of systems, such as the interaction of a molecule with a surface, which is particularly relevant for applications like corrosion inhibition. researchgate.net

This compound and its derivatives have potential applications as corrosion inhibitors, which function by adsorbing onto a metal surface to form a protective film. researchgate.netunizik.edu.ng MD simulations are employed to model this adsorption process and to understand the interaction between the inhibitor molecule and the metal. researchgate.net

Studies on similar acetanilide (B955) derivatives on a copper (Cu(111)) surface have shown that the molecules tend to adsorb in a flat or parallel orientation. researchgate.net This orientation maximizes the contact area between the molecule's π-systems (from the phenyl ring) and the metal surface, facilitating strong adsorption. unizik.edu.ng

The strength of this interaction is quantified by the adsorption energy (E

Conformational Analysis in Solution

The conformation of this compound in the solid state has been determined through crystallographic studies. In the crystalline structure, the N-H bond is oriented anti to both the C=O bond and the meta-bromo substituent on the aromatic ring. This anti conformation is a recurring motif observed in related aromatic amides. nih.gov Molecules of this compound are interconnected via intermolecular N-H···O hydrogen bonds, forming supramolecular chains with a twisted topology. nih.gov

While solid-state data provides a static picture, the conformational dynamics in solution are expected to be more complex. In solution, the molecule can explore a wider range of conformations due to the absence of crystal packing forces. The relative stability of different conformers, such as cis and trans isomers with respect to the amide bond, is influenced by the solvent environment and intramolecular interactions. acs.org For N-phenylamides in general, both cis and trans isomers can be present, with the trans isomer typically being more stable. acs.org The planarity of the molecule can also vary, with potential for rotation around the C-N bond and the bond connecting the phenyl ring to the nitrogen atom. acs.org

Molecular Docking Studies with this compound and its Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how ligands, such as this compound and its derivatives, might interact with biological targets like proteins.

Molecular docking studies have been conducted on analogs of this compound to elucidate their interactions with various protein targets. For instance, derivatives of this compound have been docked into the active sites of enzymes like carbonic anhydrase and the epidermal growth factor receptor (EGFR) kinase domain. nih.govvulcanchem.com These studies reveal key interactions that contribute to the binding of the ligands.

Common types of interactions observed include:

Hydrogen Bonding: The amide group of this compound is capable of forming hydrogen bonds, with the N-H group acting as a donor and the C=O group as an acceptor. These interactions are crucial for anchoring the ligand within the protein's binding pocket. researchgate.net

π-π Stacking: The phenyl ring of the molecule can engage in π-π stacking interactions with aromatic residues of the protein, such as tyrosine, phenylalanine, or tryptophan. vulcanchem.com

Hydrophobic Interactions: The bromophenyl group and the acetamide's methyl group can participate in hydrophobic interactions with nonpolar residues in the binding site.

Halogen Bonding: The bromine atom on the phenyl ring can potentially form halogen bonds, which are noncovalent interactions between a halogen atom and a nucleophilic site.

In a study involving an analog, N-(3-(carbamoylamino)phenyl)acetamide, docking against the SARS-CoV-2 NSP13 helicase revealed interactions with residues such as Lys-146, Leu-147, Ile-151, Tyr-185, Lys-195, Tyr-224, Val-226, Leu-227, and Ser-229. goums.ac.irgoums.ac.ir These interactions highlight the specific residues that are important for the binding of this class of compounds.

Binding affinity prediction is a critical component of molecular docking that estimates the strength of the interaction between a ligand and its target protein. This is often expressed as a binding energy or a dissociation constant (Ki). Lower binding energies typically indicate a more stable ligand-protein complex.

For an analog, N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, a preliminary molecular docking study against the EGFR kinase domain suggested a strong binding affinity with a calculated binding energy (ΔG) of -9.2 kcal/mol. vulcanchem.com The binding affinities of this compound derivatives are influenced by the nature and position of substituents on the phenyl ring and the acetamide group. For example, the position of the bromine atom (2-bromo vs. 3-bromo) can affect the binding mode and affinity. vulcanchem.com

Computational tools and scoring functions are used to predict these binding affinities. The accuracy of these predictions can be enhanced by employing more advanced methods like molecular dynamics simulations, which can account for the flexibility of both the ligand and the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be employed to predict their biological activities based on their molecular descriptors.

In a study of N-(substituted phenyl)-2-chloroacetamides, which included N-(3-bromophenyl)-2-chloroacetamide, QSAR analysis was used to screen for antimicrobial potential. nih.govresearchgate.net This analysis relies on calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as:

Lipophilicity (logP): This descriptor is crucial for a compound's ability to cross cell membranes. Halogenated compounds like N-(3-bromophenyl) chloroacetamide are noted for their high lipophilicity. nih.govresearchgate.net

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can influence how a molecule interacts with its target.

Steric Properties: Molecular size, shape, and volume are important for fitting into a protein's binding site.

QSAR models are built by correlating these descriptors with experimentally determined biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR study might reveal that increasing the lipophilicity at a certain position on the molecule leads to enhanced activity. nih.govresearchgate.net

Biological Activity and Mechanistic Pharmacology of N 3 Bromophenyl Acetamide Derivatives

Antimicrobial Activity of N-(3-Bromophenyl)acetamide Analogs

Derivatives of this compound have been synthesized and evaluated for their effectiveness against a spectrum of microbial pathogens. These compounds, often incorporating other heterocyclic systems like pyrazine, thiazole (B1198619), or 1,2,4-triazole, have shown promise as new antimicrobial agents. mdpi.comsemanticscholar.orgmdpi.comzsmu.edu.ua

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

N-phenylacetamide derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. irejournals.comnih.gov For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives showed moderate to high activity against strains like Staphylococcus aureus (Gram-positive) and Acinetobacter baumannii and Pseudomonas aeruginosa (Gram-negative). irejournals.com Similarly, monomeric analogues of robenidine, which share structural similarities, were active against Methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), both significant Gram-positive pathogens. nih.govnewcastle.edu.au Certain analogues also displayed modest to promising activity against Gram-negative bacteria such as E. coli and P. aeruginosa. nih.gov

In another study, N-(4-((4-(3-bromophenyl)thiazol-2-ylamino)phenyl)propionamide was synthesized as part of a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which were evaluated for their antibacterial potential. mdpi.com Pyrazine carboxamide derivatives have also been synthesized and tested, with some showing high potency against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com

Table 1: Antibacterial Activity of Selected N-Phenylacetamide Derivatives

| Compound/Derivative Class | Tested Strains | Observed Activity | Reference |

|---|---|---|---|

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | S. aureus, A. baumannii, P. aeruginosa | Moderate to high antibacterial ability. Compound 5d showed the highest effect against S. aureus. | irejournals.com |

| Monomeric Robenidine Analogues | MRSA, VRE (Gram-positive) | Active with MIC values ranging from 16-64 µg/mL. | nih.gov |

| Monomeric Robenidine Analogues | E. coli, P. aeruginosa (Gram-negative) | Modest to promising activity, with some compounds showing MICs of 16 µg/mL against E. coli. | nih.gov |

| Pyrazine Carboxamides (e.g., Compound 5d) | XDR S. Typhi | High potency, with Compound 5d showing a MIC of 6.25 mg/mL and an inhibition zone of 17 mm. | mdpi.com |

Antifungal Efficacy

The structural scaffold of this compound has been incorporated into molecules with significant antifungal properties. A series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives were synthesized and evaluated for their activity against various fungal strains. semanticscholar.orgresearchgate.net Several of these compounds demonstrated good antifungal activity when compared to the reference drug Ketoconazole. semanticscholar.org

Other studies on related heterocyclic systems, such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, have also reported notable antifungal effects. zsmu.edu.ua In this series, the length of the alkyl chain was found to influence the degree of activity. zsmu.edu.ua Furthermore, arylsulfonamide derivatives have been screened for their efficacy against various Candida species, a common cause of fungal infections in humans. nih.gov This research identified a "hit structure," N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, and subsequent modifications led to derivatives with fungicidal potential against Candida glabrata. nih.gov

Table 2: Antifungal Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Tested Fungi | Observed Activity | Reference |

|---|---|---|---|

| N'-(3-bromophenyl)-acetohydrazide derivatives | Fungal strains | Good anti-fungal activity compared to Ketoconazole. Some showed MICs of 8-16 µg/mL. | semanticscholar.org |

| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Fungal strains | The most active compound in its series. | zsmu.edu.ua |

| Arylsulfonamide derivatives (Amine 13 and its hydrochloride salt) | Candida glabrata | Exhibited fungicidal effects with a Minimum Fungicidal Concentration (MFC) of 1.000 mg/mL. | nih.gov |

Mechanisms of Antimicrobial Action

The mechanisms through which this compound derivatives exert their antimicrobial effects are diverse and depend on the specific structural modifications. For some pyrazine-containing analogues, DNA gyrase has been identified as a highly attractive drug target. mdpi.com DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA, and its inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Another proposed mechanism of action, particularly for certain peptides active against Gram-negative bacteria, involves the disruption of the bacterial membrane. mdpi.com This can occur through pore formation, leading to the leakage of intracellular components and subsequent cell death. For Gram-positive bacteria, the mechanism may involve membrane depolarization without complete destruction. mdpi.com The specific mechanisms for many this compound derivatives are still under investigation, but targeting essential bacterial enzymes and disrupting membrane integrity are common strategies for related antimicrobial compounds. nih.gov

Anticancer Activity of this compound and its Derivatives

The this compound scaffold has been a key component in the design of novel anticancer agents. mdpi.comirejournals.com Modifications of this structure have led to derivatives with potent activity against various cancer cell lines, acting through mechanisms such as the inhibition of cell proliferation and the targeting of specific signaling pathways crucial for tumor growth. mdpi.comresearchgate.net

Inhibition of Cancer Cell Proliferation

Derivatives incorporating the bromophenyl moiety have demonstrated significant antiproliferative effects. A coumarin (B35378) derivative, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, was found to inhibit cancer cell invasion in vitro and reduce tumor growth in vivo in mice grafted with HT1080 or MDA-MB231 cells. nih.govnih.gov

In another study, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested against 58 cancer cell lines. mdpi.com Several of these compounds showed significant anticancer activity, with compound 4i being the most promising, exhibiting growth inhibition against CNS, renal, leukemia, and ovarian cancer cell lines. mdpi.com Phenylacetamide derivatives have also been shown to have cytotoxic effects on MCF7, MDA-MB-468, and PC12 cancer cell lines, inhibiting their growth in a dose-dependent manner. tbzmed.ac.ir One derivative, in particular, demonstrated a high rate of cell death at low concentrations, triggering apoptosis through both internal and external pathways. tbzmed.ac.ir

Table 3: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080, MDA-MB231 | Inhibited cell invasion and significantly reduced tumor growth in vivo. | nih.govnih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Compound 4i) | SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia) | Showed significant percent growth inhibition (PGI) at 10⁻⁵ M concentration. | mdpi.com |

| Phenylacetamide derivative (3d) | MDA-MB-468, PC-12, MCF-7 | Highly effective against cancer cells with IC₅₀ values of 0.6 µM and 0.7 µM. | tbzmed.ac.ir |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | MCF-7 (Breast) | Arrested the cell cycle at the G1 phase and induced apoptosis. | mdpi.com |

Targeting Specific Pathways Associated with Tumor Growth

The anticancer effects of this compound derivatives are often linked to their ability to interfere with specific molecular pathways essential for tumor development. One of the primary targets for many anticancer agents is tubulin. mdpi.com Molecular docking studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggest they bind effectively to the colchicine-binding site of tubulin, thereby inhibiting its polymerization into microtubules. researchgate.netmdpi.com This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. researchgate.net

Other derivatives have been designed to selectively inhibit key enzymes involved in cell cycle regulation, such as Aurora A kinase. mdpi.com Aurora kinases are crucial for mitosis, and their dysfunction can lead to cancer. A synthesized derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A, leading to cell cycle arrest and apoptosis in breast cancer cells. mdpi.com Furthermore, some phenylacetamide derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, as well as increasing caspase 3 activity. tbzmed.ac.ir Targeting critical signaling cascades, such as the PI3K/AKT/mTOR pathway, is another key strategy in cancer therapy, and developing inhibitors for components of this pathway is an active area of research. nih.gov

Cytotoxic Effects on Various Cancer Cell Lines (e.g., breast cancer, leukemia, colon, liver)

Derivatives of phenylacetamide have demonstrated notable antiproliferative effects against various cancer cell lines, with their efficacy often being dose-dependent. tbzmed.ac.irtbzmed.ac.ir Studies have explored the impact of different substituents on the phenyl ring, including halogens like chlorine and bromine, as well as nitro and methoxy (B1213986) groups, to understand their structure-activity relationships. tbzmed.ac.irnih.gov

Research into a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed significant cytotoxic activity, particularly against prostate carcinoma (PC3) cells. nih.gov In this series, compounds featuring a nitro moiety generally showed greater cytotoxic effects than those with a methoxy group. nih.gov For instance, against the PC3 cell line, the compound 2b, which has an m-nitro substituent, exhibited an IC50 value of 52 μM. nih.gov Another derivative, 2c with a p-nitro group, was the most active in the series against the breast cancer cell line MCF-7, showing an IC50 of 100 μM. nih.gov

In a different study on N-butyl-2-phenylacetamide derivatives, various substitutions on the phenyl ring were evaluated against breast cancer cell lines (MDA-MB-468 and MCF-7) and a pheochromocytoma cell line (PC-12). tbzmed.ac.ir The derivative 2-(4-Bromophenyl)-N-butylacetamide (3k) showed IC50 values of 87±0.13 μM and 85±0.09 μM against MDA-MB-468 and MCF-7 cells, respectively. tbzmed.ac.ir The mechanism of action for some of these phenylacetamide derivatives is believed to involve the induction of apoptosis, supported by the upregulation of key apoptosis markers. tbzmed.ac.irnih.gov

The following table summarizes the cytotoxic activities of selected phenylacetamide derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Phenylacetamide Derivatives

| Compound | Substituent | Cell Line | IC50 (μM) |

|---|---|---|---|

| 2b | m-Nitro (on N-phenyl ring) | PC3 (Prostate Carcinoma) | 52 |

| 2c | p-Nitro (on N-phenyl ring) | PC3 (Prostate Carcinoma) | 80 |

| 2c | p-Nitro (on N-phenyl ring) | MCF-7 (Breast Cancer) | 100 |

| 3k | 4-Bromo (on phenylacetyl group) | MDA-MB-468 (Breast Cancer) | 87±0.13 |

| 3k | 4-Bromo (on phenylacetyl group) | MCF-7 (Breast Cancer) | 85±0.09 |

Enzyme Inhibition Studies Involving this compound Analogs

Analogs of this compound have been investigated for their potential to inhibit key enzymes involved in metabolic diseases, particularly diabetes. The focus has been on enzymes that regulate carbohydrate digestion, such as α-glucosidase and α-amylase. nih.govnih.gov

Pancreatic α-amylase and intestinal α-glucosidase are crucial enzymes for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting these enzymes can delay glucose absorption and reduce post-meal blood sugar spikes. nih.gov

A synthetic derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), has been identified as a potent inhibitor of both α-glucosidase and α-amylase. nih.gov In vitro assays demonstrated that compound FA2 exhibited significant inhibitory activity against these enzymes, with IC50 values of 5.17 ± 0.28 µM for α-glucosidase and 18.82 ± 0.89 µM for α-amylase. nih.gov This dual inhibition suggests its potential as a lead compound for managing hyperglycemia.